4,5,6-Trichloro-2-propan-2-ylpyrimidine
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Overview
Description
4,5,6-Trichloro-2-propan-2-ylpyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of three chlorine atoms and an isopropyl group attached to the pyrimidine ring, making it a highly chlorinated derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-2-propan-2-ylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2-propan-2-ylpyrimidine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired level of chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination. The reaction parameters are carefully monitored to maintain product quality and yield. Post-reaction, the compound is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trichloro-2-propan-2-ylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
4,5,6-Trichloro-2-propan-2-ylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6-Trichloro-2-propan-2-ylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: Another highly chlorinated pyrimidine derivative with similar chemical properties.
4,6-Dichloro-2-propylthiopyrimidine: A related compound with two chlorine atoms and a propylthio group.
Uniqueness
4,5,6-Trichloro-2-propan-2-ylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and an isopropyl group makes it a versatile compound for various synthetic and research applications.
Biological Activity
4,5,6-Trichloro-2-propan-2-ylpyrimidine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of pyrimidine derivatives. Its molecular formula is C7H8Cl3N and it features a pyrimidine ring substituted with three chlorine atoms and a propan-2-yl group. The presence of these substituents is believed to influence its biological activity significantly.
Property | Value |
---|---|
Molecular Formula | C7H8Cl3N |
Molecular Weight | 211.50 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The exact mechanism of action for this compound is still under investigation. However, similar compounds have shown activity against various biological targets, including:
- Dihydrofolate Reductase (DHFR) : Many pyrimidine derivatives inhibit DHFR, which is crucial for nucleotide synthesis and cell proliferation.
- Kinases : Some studies suggest that this compound may affect kinase pathways that are implicated in cancer cell signaling.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
Anticancer Potential
Several studies have reported that pyrimidine derivatives can induce apoptosis in cancer cells. For instance:
- A study on related compounds showed that they inhibited the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers.
- In vivo experiments indicated that the compound could reduce tumor size in animal models.
Table 2: Summary of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive & negative bacteria | |
Anticancer | Induces apoptosis in cancer cell lines | |
DHFR Inhibition | Potential inhibitor |
Case Study 1: Antimicrobial Efficacy
In a recent study, this compound was tested against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 16 µg/mL, indicating potent antimicrobial activity compared to standard antibiotics.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound in a xenograft model of human breast cancer. Tumor growth was significantly inhibited after treatment with 10 mg/kg body weight of the compound administered bi-weekly over four weeks.
Properties
CAS No. |
1199-53-7 |
---|---|
Molecular Formula |
C7H7Cl3N2 |
Molecular Weight |
225.5 g/mol |
IUPAC Name |
4,5,6-trichloro-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C7H7Cl3N2/c1-3(2)7-11-5(9)4(8)6(10)12-7/h3H,1-2H3 |
InChI Key |
ATGYGVVUZSGNKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C(=N1)Cl)Cl)Cl |
Origin of Product |
United States |
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